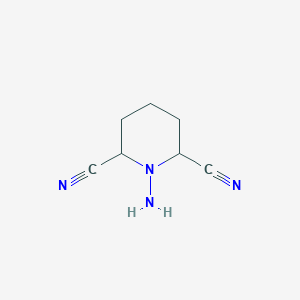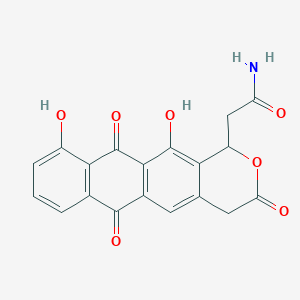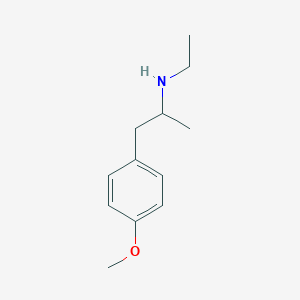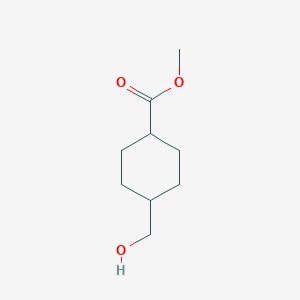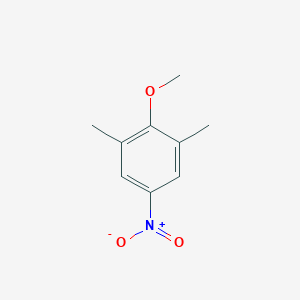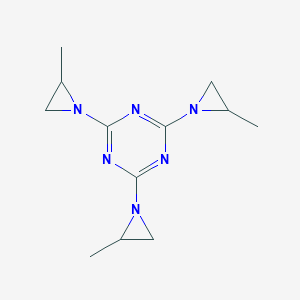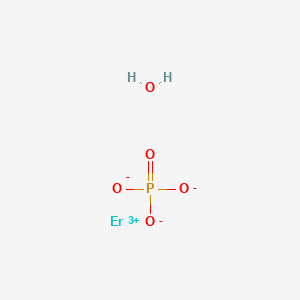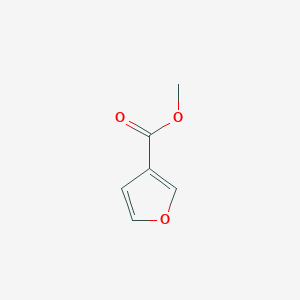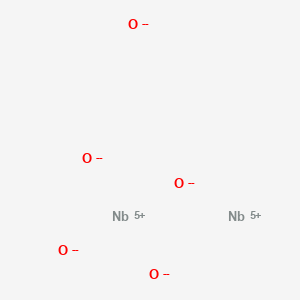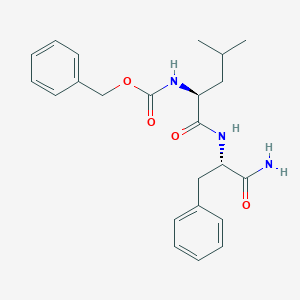
Z-Leu-phe-NH2
Übersicht
Beschreibung
Z-Leu-phe-NH2 is a compound with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of Z-Leu-phe-NH2 and similar peptides often involves solid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . A study has reported the modification of the chemotactic tripeptide For-Met-Leu-Phe-NH2 by substituting Leu at position 2 with different fluorinated amino acids .Molecular Structure Analysis
Peptides like Z-Leu-phe-NH2 can self-assemble into nanostructures and hydrogels, driven by the Phe-Phe motif . This self-assembly process relies on specific peptide sequences . The incorporation of nucleobases, another class of biomolecules known for their abilities to self-assemble, has recently appeared as a promising approach to finely design supramolecular hydrogels .Chemical Reactions Analysis
The Phe-Phe motif in Z-Leu-phe-NH2 is a versatile self-assembling building block. Subtle changes introduced to the chemical structure of the Phe-Phe derivative can result in different nanomorphologies . The self-organization process relies on peculiar peptide sequences, and only a few supramolecular assemblies can subsequently form self-supporting materials .Physical And Chemical Properties Analysis
Z-Leu-phe-NH2 is a compound with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis in Organic Media : Clapés, Adlercreutz, and Mattiasson (1990) conducted a study on peptide synthesis in organic solvents, using chymotrypsin-catalyzed reactions between Z-Phe-OMe and Leu-NH2 as a model. They found that in water-miscible solvents, reaction rates increased with water content but final yields decreased due to competing hydrolysis. The highest yield was obtained in ethyl acetate, suggesting the method's potential for kinetically and thermodynamically controlled peptide synthesis (Clapés, Adlercreutz, & Mattiasson, 1990).
Conformations of Dehydrophenylalanine Containing Peptides : Uma et al. (2009) synthesized acyclic tetrapeptides containing a Z-dehydrophenylalanine residue and investigated their solution conformations through NMR spectroscopy. This study provides insights into the conformational behavior of peptides containing modified phenylalanine residues (Uma et al., 2009).
Kinetics of Enzymatic Solid-to-Solid Peptide Synthesis : Erbeldinger, Ni, and Halling (1999) studied thermolysin-catalyzed solid-to-solid peptide synthesis using Z-Gln and Leu-NH2. They discovered the formation of a third compound, the salt of the two substrates, and highlighted the significant dependence of kinetics on the substrate ratio, offering valuable insights for further research and scale-up studies (Erbeldinger, Ni, & Halling, 1999).
Enzyme-Catalyzed Condensation Reactions and Peptic Cleavage : Silver and James (1981) found that small peptides, including Z-Ala-Phe, can significantly increase the rate of pepsin-catalyzed substrate cleavage. This study helped elucidate the structural specificity and two-step mechanism of these activated cleavages (Silver & James, 1981).
Safety And Hazards
Z-Leu-phe-NH2 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. In case of accidental release, sources of ignition should be removed, and personnel should be evacuated to safe areas .
Zukünftige Richtungen
The Phe-Phe motif in Z-Leu-phe-NH2 has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Future research may focus on the development of innovative soft materials based on peptide and nucleobase derivatives .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWAYHYSFZQCSH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-phe-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



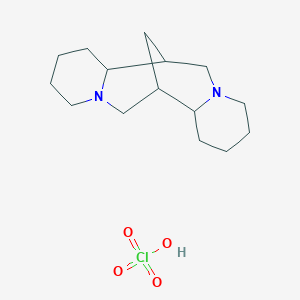
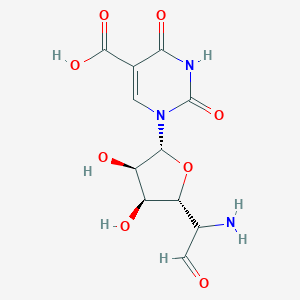
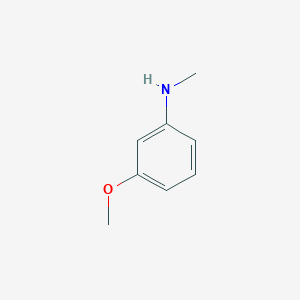
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
